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Cat. No.: B1630509 Get Quote

An In-depth Technical Guide to the Discovery and Historical Development of 1-Chloroethyl
Ethyl Carbonate

Abstract
1-Chloroethyl ethyl carbonate (CEEC), a halogenated organic compound, has emerged from

relative obscurity in specialty chemical research to become a pivotal reagent in modern

pharmaceutical development. Initially synthesized in the late 20th century, its true value was

realized with the advent of prodrug strategies aimed at enhancing the bioavailability of

therapeutic agents. This guide provides a comprehensive overview of the discovery, historical

evolution of synthesis, and the mechanistic applications of CEEC, tailored for researchers,

scientists, and professionals in drug development. We will explore the critical shift from

hazardous early synthesis methods to safer, industrially viable routes and detail the chemical

principles that make the 1-chloroethyl carbonate moiety an effective prodrug linker.

Introduction and Physicochemical Properties
1-Chloroethyl ethyl carbonate (CAS No: 50893-36-2) is a derivative of carbonic acid,

appearing as a colorless to pale yellow liquid with a characteristic ethereal odor.[1][2] It is a

reactive intermediate, primarily utilized in organic synthesis for the introduction of the 1-

ethoxycarbonyloxyethyl group, a common promoiety in prodrug design.[1] The compound is

soluble in common organic solvents but has limited solubility in water.[1] Its stability is

compromised by moisture, necessitating storage under an inert atmosphere.[2]
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Table 1: Physicochemical Properties of 1-Chloroethyl Ethyl Carbonate

Property Value Source(s)

CAS Number 50893-36-2 [2][3]

Molecular Formula C₅H₉ClO₃ [2][3]

Molecular Weight 152.58 g/mol [2][3]

Appearance Colorless to pale yellow liquid [1][2]

Boiling Point 159-161 °C (decomposes) [2][4]

Density ~1.136 g/mL at 20 °C [4]

Synonyms
CEEC, Carbonic acid 1-

chloroethyl ethyl ester
[2][4][5]

Discovery and Historical Evolution of Synthesis
The synthesis of 1-Chloroethyl ethyl carbonate was first reported in the latter half of the 20th

century, emerging from broader research into chlorinated carbonate esters for various specialty

chemical applications.[1] Its initial development was not driven by pharmaceutical demand but

rather by fundamental explorations in organic chemistry. However, as the field of medicinal

chemistry advanced, the utility of CEEC as a key building block for prodrugs became the

primary catalyst for refining its synthesis.

The historical development of its synthesis reflects a classic industrial chemistry narrative: the

progressive replacement of highly hazardous reagents with safer, more manageable

alternatives to improve scalability, cost-effectiveness, and environmental safety.

Early Methods: The Phosgene Era
The archetypal synthesis of 1-chloroalkyl carbonates involved the use of phosgene (COCl₂), a

notoriously toxic gas. A common pathway was the reaction of phosgene with acetaldehyde to

form the crucial intermediate, 1-chloroethyl chloroformate. This intermediate is then reacted

with ethanol in the presence of an acid scavenger, such as pyridine or triethylamine, to yield

the final product.
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Disadvantages: The extreme toxicity of phosgene gas (boiling point 8.2 °C) presents

significant handling, containment, and safety challenges, making the process high-risk and

unsuitable for large-scale industrial production without extensive, specialized infrastructure.

[6]

The Shift to Safer Phosgene Surrogates
To circumvent the dangers of phosgene, the focus shifted to solid or liquid phosgene

equivalents, which are safer to handle and store.

Diphosgene (Trichloromethyl Chloroformate): A liquid, diphosgene ("superpalite") can be

used as a direct substitute for phosgene. Under catalytic conditions, it decomposes to

generate phosgene in situ. A patented method describes adding paraldehyde (a trimer of

acetaldehyde) to diphosgene at low temperatures (-10 to 0 °C) in the presence of a catalyst

like triethylamine or pyridine to generate 1-chloroethyl chloroformate.[6]

Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid, triphosgene is the

safest and most widely adopted phosgene surrogate. It is significantly less hazardous to

transport and handle. In a typical reaction, triphosgene is dissolved in a solvent like

dichloromethane and reacted with acetaldehyde in the presence of a catalyst (e.g., pyridine)

to form 1-chloroethyl chloroformate with high yield and selectivity.[7] This method

significantly reduces the risks associated with runaway reactions and toxic gas leaks, making

it the preferred route for industrial synthesis.[7]

The evolution from gaseous phosgene to solid triphosgene represents a critical advancement,

enabling the safer, more economical, and scalable production of CEEC and its analogues

required by the pharmaceutical industry.

Caption: Evolution of synthesis for the key intermediate.

Core Application: The Prodrug Strategy
The primary driver for the development of CEEC is its role in synthesizing prodrugs. A prodrug

is an inactive or less active drug derivative that is converted into the active pharmaceutical

ingredient (API) in vivo. The 1-chloroethyl carbonate group is an effective "promoiey" used to

mask polar functional groups (like carboxylic acids or phenols) on a parent drug molecule. This
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masking increases the drug's lipophilicity, which can significantly enhance its oral absorption

and bioavailability.

Mechanism of Action
Once absorbed into the bloodstream, the 1-chloroethyl carbonate ester is designed to undergo

enzymatic and/or chemical hydrolysis. The cleavage process is a two-step cascade reaction:

Ester Hydrolysis: Esterase enzymes cleave the carbonate ester bond, releasing an unstable

1-chloroethyl hemi-carbonate intermediate.

Spontaneous Elimination: This intermediate rapidly and spontaneously decomposes,

releasing the active drug, carbon dioxide, and chloroacetaldehyde.

This controlled release mechanism ensures that the active drug is liberated systemically after

absorption, improving its therapeutic efficacy. The chloroethylating species generated are part

of the prodrug's metabolic pathway.[8]

Prodrug
(Drug-O-CO-O-CH(Cl)CH₃)

Unstable Hemiacetal Intermediate

Esterase Hydrolysis
(in vivo)

Active Drug
(Drug-OH)

Spontaneous
Decomposition

CO₂ + ClCH₂CHO
(Byproducts)

Click to download full resolution via product page

Caption: In vivo cleavage mechanism of a 1-chloroethyl carbonate prodrug.
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Notable Pharmaceutical Applications
CEEC and its analogues are crucial intermediates for several widely used medications,

including:

Cefpodoxime Proxetil: An oral, third-generation cephalosporin antibiotic.

Candesartan Cilexetil: An angiotensin II receptor antagonist used to treat hypertension.[6]

Cefotiam Hexetil: An orally administered esterified form of the antibiotic cefotiam.[6]

In each case, the promoiety derived from a 1-chloroalkyl carbonate enhances the oral

bioavailability of the parent drug.

Experimental Protocol: Synthesis of 1-Chloroethyl
Ethyl Carbonate from 1-Chloroethyl Chloroformate
The following protocol is a representative example of the final step in CEEC synthesis,

demonstrating the reaction of the key chloroformate intermediate with ethanol. This procedure

prioritizes safety and control.

Objective: To synthesize 1-Chloroethyl ethyl carbonate from 1-chloroethyl chloroformate and

ethanol.

Materials:

1-Chloroethyl chloroformate (1 mole equivalent)

Anhydrous Ethanol (1 mole equivalent)

Pyridine (1.2 mole equivalents)

Anhydrous Ethyl Acetate (as solvent)

Brine solution

Anhydrous Sodium Sulfate
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Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, dissolve anhydrous ethanol (1 mole eq.) and pyridine

(1.2 mole eq.) in anhydrous ethyl acetate.

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low

temperature is critical to control the exothermic reaction and prevent side reactions.

Slow Addition: Slowly add 1-chloroethyl chloroformate (1 mole eq.) dropwise from the

dropping funnel to the cooled solution over a period of 1-2 hours, ensuring the internal

temperature does not exceed 5 °C.

Reaction: After the addition is complete, allow the mixture to slowly warm to room

temperature and stir overnight (approximately 12-16 hours) to ensure the reaction goes to

completion.[9]

Workup:

Concentrate the mixture under reduced pressure to remove the solvent.

Re-dissolve the residue in ethyl acetate.

Wash the organic layer with brine solution to remove pyridine hydrochloride and other

water-soluble impurities.

Dry the organic layer over anhydrous sodium sulfate.[9]

Purification:

Filter the solution to remove the drying agent.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude oil via vacuum distillation to yield pure 1-chloroethyl ethyl carbonate.

Validation: The purity of the final product should be confirmed using Gas Chromatography

(GC), and its identity verified by ¹H NMR and ¹³C NMR spectroscopy.
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Conclusion
The journey of 1-Chloroethyl ethyl carbonate from a laboratory curiosity to an indispensable

industrial intermediate is a testament to the symbiotic relationship between synthetic chemistry

and pharmaceutical innovation. The historical progression of its synthesis from hazardous

phosgene-based methods to safer, more scalable routes using triphosgene highlights a

commitment to green and safe chemistry principles. For drug development professionals,

understanding the chemistry and application of CEEC is crucial for designing next-generation

prodrugs with enhanced therapeutic profiles. Its story underscores the importance of

developing robust and safe chemical processes to unlock the full potential of life-saving

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1630509#discovery-and-historical-development-of-1-
chloroethyl-ethyl-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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